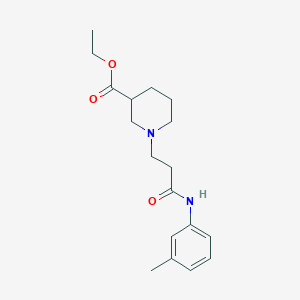![molecular formula C21H26FN3O3 B248201 N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. FPPP has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts on the central nervous system by binding to dopamine and serotonin receptors. It has been shown to increase the release of dopamine and serotonin, leading to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been shown to have analgesic effects and to increase locomotor activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments is its ability to act as both a dopamine and serotonin receptor agonist. This allows researchers to study the effects of both neurotransmitters on the central nervous system. However, one limitation of using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is that it is a synthetic compound and may not accurately represent the effects of natural neurotransmitters.
Future Directions
There are a number of future directions for the study of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of research is the potential use of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a treatment for depression and anxiety disorders. Another area of research is the development of new compounds based on N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide that may have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide and its effects on the central nervous system.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine and serotonin receptor agonist and has been shown to have a number of biochemical and physiological effects. While there are advantages and limitations to using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, there are a number of future directions for the study of this compound.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde and 1-(2-fluorophenyl)piperazine with propanoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist and a serotonin receptor agonist. N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been studied for its potential use as a treatment for depression and anxiety disorders.
properties
Product Name |
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Molecular Formula |
C21H26FN3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H26FN3O3/c1-27-16-7-8-20(28-2)18(15-16)23-21(26)9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
InChI Key |
KDCDVCULFXHIFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)

![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)





